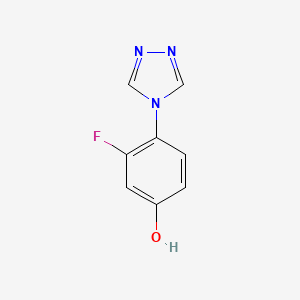
5-(4-Ethylphenyl)-4H-1,2,4-triazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Ethylphenyl)-4H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl-substituted phenyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethylphenyl)-4H-1,2,4-triazol-3-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-ethylbenzylamine with hydrazine hydrate and formic acid can lead to the formation of the desired triazole compound. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the process more environmentally friendly.
化学反応の分析
Types of Reactions
5-(4-Ethylphenyl)-4H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can lead to the formation of amine derivatives. Substitution reactions can produce a wide range of substituted triazoles with varying functional groups.
科学的研究の応用
5-(4-Ethylphenyl)-4H-1,2,4-triazol-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Triazoles are known to inhibit various enzymes and biological pathways, making them valuable in drug discovery.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways. It serves as a tool for understanding the molecular mechanisms of various biological processes.
Industrial Applications: The compound is utilized in the synthesis of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for various industrial applications.
作用機序
The mechanism of action of 5-(4-Ethylphenyl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit cytochrome P450 enzymes, leading to the disruption of metabolic pathways. Additionally, the compound can interfere with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.
類似化合物との比較
Similar Compounds
5-(4-Methylphenyl)-4H-1,2,4-triazol-3-amine: Similar structure with a methyl group instead of an ethyl group.
5-(4-Chlorophenyl)-4H-1,2,4-triazol-3-amine: Contains a chlorine atom instead of an ethyl group.
5-(4-Fluorophenyl)-4H-1,2,4-triazol-3-amine: Contains a fluorine atom instead of an ethyl group.
Uniqueness
5-(4-Ethylphenyl)-4H-1,2,4-triazol-3-amine is unique due to the presence of the ethyl-substituted phenyl group, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s lipophilicity, binding affinity, and overall pharmacokinetic properties, making it distinct from other similar compounds.
特性
分子式 |
C10H12N4 |
|---|---|
分子量 |
188.23 g/mol |
IUPAC名 |
5-(4-ethylphenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C10H12N4/c1-2-7-3-5-8(6-4-7)9-12-10(11)14-13-9/h3-6H,2H2,1H3,(H3,11,12,13,14) |
InChIキー |
BFRGJBVFZUGBJS-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C2=NC(=NN2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[Amino(cyclopropyl)methyl]-6-bromo-4-fluorophenol](/img/structure/B13317580.png)
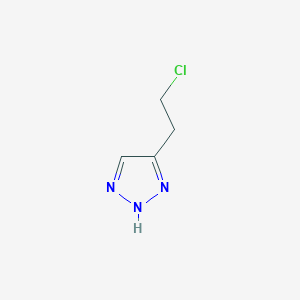



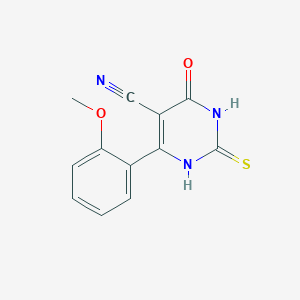
![5-Bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13317616.png)
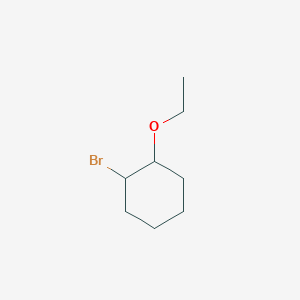
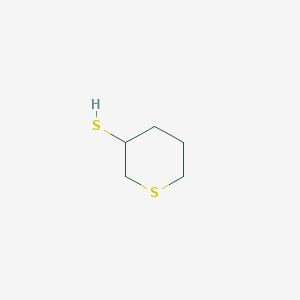
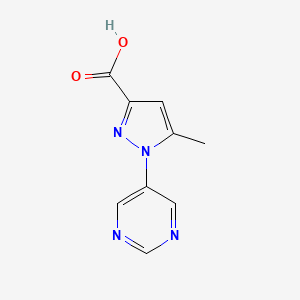
![1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13317643.png)
